molecular formula C15H20N4O2S B6460391 N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2549024-79-3

N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B6460391
CAS No.: 2549024-79-3
M. Wt: 320.4 g/mol
InChI Key: LRDQZCYDGILALT-UHFFFAOYSA-N
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Description

N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a methylpyridine ring, a piperidine ring, and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 3-cyano-6-methylpyridine with a suitable piperidine derivative under basic conditions.

    Cyclopropanation: The next step involves the cyclopropanation of the piperidine intermediate. This is typically done using a cyclopropyl sulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step is the coupling of the cyclopropyl sulfonamide with the piperidine intermediate. This can be carried out under mild conditions using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfonamide groups, using reagents like sodium azide or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or palladium on carbon under hydrogen atmosphere.

    Substitution: Sodium azide in DMF (dimethylformamide) or primary amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of azides or substituted amides.

Scientific Research Applications

N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting neurological and inflammatory pathways.

    Biological Studies: The compound is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in the development of chemical probes for studying cellular processes and signaling pathways.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the sulfonamide moiety are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]sulfonamide: Similar structure but lacks the cyclopropane ring.

    N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]benzamide: Similar structure but with a benzamide group instead of the sulfonamide.

    N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]carboxamide: Similar structure but with a carboxamide group.

Uniqueness

The presence of the cyclopropane ring in N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide imparts unique steric and electronic properties, which can influence its reactivity and binding affinity to biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-11-2-3-12(10-16)15(17-11)19-8-6-13(7-9-19)18-22(20,21)14-4-5-14/h2-3,13-14,18H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDQZCYDGILALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCC(CC2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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